molecular formula C4H7Cl3O2 B14709078 1,1,1-Trichloro-2,2-dimethoxyethane CAS No. 18272-02-1

1,1,1-Trichloro-2,2-dimethoxyethane

Cat. No.: B14709078
CAS No.: 18272-02-1
M. Wt: 193.45 g/mol
InChI Key: PDUDJCMHIBRVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trichloro-2,2-dimethoxyethane is an organochlorine compound with the molecular formula C4H7Cl3O2. It is a colorless to pale yellow liquid used in various chemical processes and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trichloro-2,2-dimethoxyethane can be synthesized through the reaction of trichloroacetaldehyde with methanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where trichloroacetaldehyde and methanol are continuously fed into the system. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation and other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-2,2-dimethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Less chlorinated derivatives.

    Substitution: Various substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trichloro-2,2-dimethoxyethane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.

    Industry: It is utilized in the production of pesticides, solvents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-trichloro-2,2-dimethoxyethane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloroethane: A related compound with similar chemical properties but different applications.

    1,1,2-Trichloroethane: Another organochlorine compound with distinct reactivity and uses.

    DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known pesticide with a different structure and significantly different applications.

Uniqueness

1,1,1-Trichloro-2,2-dimethoxyethane is unique due to its specific reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial processes.

Properties

CAS No.

18272-02-1

Molecular Formula

C4H7Cl3O2

Molecular Weight

193.45 g/mol

IUPAC Name

1,1,1-trichloro-2,2-dimethoxyethane

InChI

InChI=1S/C4H7Cl3O2/c1-8-3(9-2)4(5,6)7/h3H,1-2H3

InChI Key

PDUDJCMHIBRVGF-UHFFFAOYSA-N

Canonical SMILES

COC(C(Cl)(Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.